Alitame

Sweetness potency High-intensity sweetener Dipeptide sweetener

Alitame is a second-generation dipeptide sweetener delivering 2000× sucrose potency and 10× aspartame potency, engineered for applications where aspartame fails. The tetramethylthietanyl amide moiety confers thermal half-life ~2× that of aspartame, enabling baked-goods stability. D-alanine substitution eliminates phenylalanine, making it PKU-eligible—a market aspartame cannot serve. pH 5–8 solution half-life of 5 years ensures shelf-stable neutral-pH beverages. At 10× aspartame potency, inclusion rates drop an order of magnitude, reducing cost-per-sweetness-unit and off-note risk. INS 956; JECFA ADI 0–1 mg/kg bw. Ideal for thermal-processed foods, PKU tabletop sweeteners, and blended sweetener value-engineering.

Molecular Formula C28H60N6O13S2
Molecular Weight 752.9 g/mol
CAS No. 99016-42-9
Cat. No. B1665701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlitame
CAS99016-42-9
Synonymsalitame
alpha-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)alaninamide
Molecular FormulaC28H60N6O13S2
Molecular Weight752.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N.O.O.O.O.O
InChIInChI=1S/2C14H25N3O4S.5H2O/c2*1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5;;;;;/h2*7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19);5*1H2/t2*7-,8+;;;;;/m11...../s1
InChIKeyNUFKRGBSZPCGQB-FLBSXDLDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, approximately 130 g/L at pH 5.0 and room temperature;  solubility increases at higher and lower pH, and higher temperature
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alitame (CAS 99016-42-9): High-Intensity Dipeptide Sweetener for Thermally Processed and pH-Neutral Formulations


Alitame is a second-generation, high-intensity dipeptide sweetener composed of L-aspartic acid and D-alanine linked to a terminal N-substituted tetramethylthietanyl-amine moiety [1]. It exhibits a sweetness potency approximately 2000 times that of sucrose on a weight basis and is classified as non-nutritive due to the negligible caloric contribution at typical use levels [1][2]. The compound is a white, non-hygroscopic crystalline powder, readily soluble in water (13.1%), ethanol (61%), and glycerol (53.7%), with a 5% aqueous solution pH of approximately 5.6 [2]. Alitame is approved for use as a food additive sweetener (INS 956) in Australia, New Zealand, Mexico, China, and several other countries, with a JECFA-established Acceptable Daily Intake (ADI) of 0–1 mg/kg body weight [3].

Why Alitame Cannot Be Simply Substituted with Aspartame or Other Dipeptide Sweeteners in Product Formulation


Alitame differs fundamentally from its closest dipeptide analog, aspartame, in three critical molecular features that preclude simple one-to-one substitution. First, the replacement of aspartame's labile methyl ester group with a sterically hindered tetramethylthietanyl amide moiety confers substantially enhanced thermal and hydrolytic stability to alitame [1]. Second, the incorporation of D-alanine instead of L-phenylalanine as the second amino acid residue eliminates the phenylalanine metabolic burden, making alitame suitable for phenylketonuria (PKU) populations where aspartame is strictly contraindicated [2]. Third, the increased lipophilic bulk of the sulfur-containing thietane ring contributes to a sweetness potency approximately ten-fold greater than aspartame, enabling lower use concentrations and altered temporal sweetness profiles [1][3]. These molecular distinctions translate directly into divergent functional performance in thermally processed foods, acidic beverages, and specialized nutritional products.

Quantitative Differentiation of Alitame (CAS 99016-42-9) Against Comparators: Sweetness, Stability, and Safety Data


Alitame Exhibits 10-Fold Higher Sweetness Potency than Aspartame and 2000-Fold Higher than Sucrose

Alitame demonstrates a sweetness potency approximately 10 times greater than aspartame on a weight basis, and approximately 2000 times greater than sucrose [1]. This quantification derives from sensory panel evaluations comparing equi-sweet concentrations [1]. The enhanced potency is attributed to the terminal tetramethylthietanyl amide group, which increases steric and lipophilic bulk relative to aspartame's methyl ester [2].

Sweetness potency High-intensity sweetener Dipeptide sweetener

Alitame Half-Life Under Hot or Acidic Conditions is Approximately Twice That of Aspartame

Alitame demonstrates approximately twice the half-life of aspartame under elevated temperature and acidic pH conditions [1][2]. While both compounds undergo hydrolysis, the terminal amide linkage in alitame (replacing aspartame's methyl ester) confers superior resistance to hydrolytic degradation [3]. At pH 2 and 23°C, alitame exhibits a half-life of approximately 1 year, and at pH 5–8 and 23°C, the half-life extends to approximately 4–5 years . In contrast, aspartame degrades significantly faster under comparable conditions [1].

Thermal stability Hydrolytic stability Shelf-life

Alitame Contains No Phenylalanine and Is Safe for Phenylketonuria (PKU) Populations, Unlike Aspartame

Unlike aspartame, which contains L-phenylalanine as its second amino acid residue, alitame incorporates D-alanine and contains no phenylalanine in its molecular structure [1][2]. This structural distinction is absolute and categorical: aspartame is composed of L-aspartic acid and L-phenylalanine methyl ester, whereas alitame is L-aspartic acid and D-alanine linked to a tetramethylthietanyl amide group [1]. Consequently, alitame can be safely consumed by individuals with phenylketonuria, an inherited metabolic disorder requiring strict dietary phenylalanine restriction, for whom aspartame is contraindicated [1][2].

Phenylketonuria PKU Food safety

Alitame ADI of 0–1 mg/kg bw Established by JECFA with NOEL of 100 mg/kg bw/day in 18-Month Canine Study

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of 0–1 mg/kg body weight for alitame, based on a No-Observed-Effect Level (NOEL) of 100 mg/kg bw per day identified in an 18-month toxicity study in dogs [1][2]. This ADI was allocated at the 46th JECFA meeting (1996) and maintained at the 59th meeting (2002) following review of additional safety data [1][2]. In contrast, aspartame carries an ADI of 0–40 mg/kg bw established by JECFA [3]. The metabolic fate of alitame involves normal metabolism of the aspartic acid moiety, with the alanine amide component excreted in urine as a sulfoxide isomer, sulfone, or conjugated with glucuronic acid; approximately 7–22% of an oral dose passes unabsorbed and is excreted in feces [4].

Acceptable Daily Intake ADI Safety assessment

Alitame Maintains Complete Stability for Over One Year at Ambient Temperature in pH 5–8 Range

Alitame demonstrates complete stability for more than one year at ambient temperature within the neutral pH range of 5–8 [1]. In aqueous solution at pH 5–8 and room temperature, alitame exhibits a storage half-life of approximately 5 years [2]. This stability profile exceeds that of aspartame, which undergoes accelerated degradation at neutral to alkaline pH and elevated temperatures due to methyl ester hydrolysis and diketopiperazine formation [1]. The enhanced pH stability is attributable to alitame's terminal amide group, which is less susceptible to hydrolytic cleavage than the ester linkage in aspartame .

pH stability Storage stability Shelf-life

Evidence-Based Industrial Application Scenarios for Alitame (CAS 99016-42-9) in Food and Beverage Formulation


Thermally Processed Baked Goods Requiring High-Temperature Sweetener Stability

Alitame's superior thermal stability relative to aspartame [1] makes it functionally suitable for baked food applications where aspartame undergoes unacceptable sweetness loss due to thermal degradation. In baked goods such as cookies, cakes, and pastries, alitame's extended half-life under elevated temperature conditions (approximately twice that of aspartame) ensures retention of sweetness intensity throughout the baking process and subsequent shelf-life. This application scenario is directly supported by alitame's demonstrated stability at high temperatures and its inclusion in Codex GSFA permitted use categories for bakery wares at levels of 40–300 mg/kg [2]. Selection of alitame over aspartame in baked applications is justified where thermal processing exceeds aspartame's degradation threshold.

Neutral-pH Dairy-Based Beverages and Nutritional Drinks Requiring Extended Shelf-Life

Alitame's complete stability for over one year at ambient temperature in the pH 5–8 range [3] positions it as a preferred sweetener for neutral-pH beverage applications, including dairy-based drinks, nutritional supplements, and ready-to-drink protein beverages. In these systems, aspartame exhibits accelerated degradation due to ester hydrolysis and diketopiperazine formation at neutral pH [3]. Alitame's 5-year aqueous solution half-life at pH 5–8 [4] translates to extended product shelf-life and consistent sweetness delivery throughout distribution and storage. The 10-fold higher sweetness potency versus aspartame [5] further reduces the required inclusion rate, minimizing formulation cost impact and potential organoleptic interference.

PKU-Compatible Tabletop Sweeteners and Specialized Dietary Products

The absence of phenylalanine in alitame's molecular structure [6][7] enables its use in products specifically formulated for individuals with phenylketonuria (PKU), a population for whom aspartame-containing products are contraindicated. Tabletop sweetener applications represent a primary use case, with alitame permitted within Good Manufacturing Practice (GMP) limits in this category [2]. The clean, sucrose-like sweetness profile and 2000-fold potency versus sucrose [5] allow for single-serving packet or tablet formulations that deliver effective sweetness without phenylalanine exposure. This application addresses an underserved market segment where aspartame-based sweeteners cannot be deployed.

Cost-Optimized Blended Sweetener Systems Leveraging Alitame's High Potency

Alitame's sweetness potency of 2000× sucrose and 10× aspartame [5] enables its strategic use as a high-potency component in blended sweetener systems designed for cost optimization and sensory profile enhancement. In such blends, alitame can be combined with bulk sweeteners (e.g., polyols, maltodextrins) or other high-intensity sweeteners to achieve target sweetness levels at reduced total sweetener cost per unit of sweetness delivered. The lower inclusion rates made possible by alitame's enhanced potency also reduce the contribution of any sweetener-derived off-notes at elevated concentrations. Procurement teams may evaluate alitame as a value-engineering alternative to aspartame or neotame in applications where 10× potency gain relative to aspartame translates to measurable cost-of-goods reduction.

Technical Documentation Hub

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23 linked technical documents
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